
Fimepinostat
Descripción general
Descripción
Fimepinostat, also known as CUDC-907, is an orally bioavailable inhibitor of both phosphoinositide 3-kinase (PI3K) class I and pan histone deacetylase (HDAC) enzymes, with potential antineoplastic activity . It has been used in trials studying the treatment of lymphoma, solid tumors, breast cancer, multiple myeloma, and NUT midline carcinoma, among others .
Molecular Structure Analysis
The molecular formula of Fimepinostat is C23H24N8O4S . Its molecular weight is 508.6 g/mol . The IUPAC name is N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide .Aplicaciones Científicas De Investigación
Hepatocellular Carcinoma (HCC) Treatment
CUDC-907: has shown promising results as a potential treatment for Hepatocellular Carcinoma (HCC) . It functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) , exhibiting potent inhibitory effects on HCC cell lines and primary HCC cells in vitro. Animal studies have confirmed that CUDC-907 can suppress HCC cells in vivo as well . The compound’s mechanism includes inhibiting the PI3K/AKT/mTOR pathway and downregulating the expression of c-Myc , which contributes to the suppression of HCC cells .
Solid Tumors
CUDC-907 is being studied for its efficacy against various solid tumors . Its dual-action mechanism provides a more comprehensive approach to cancer treatment, potentially leading to increased inhibition of tumor cell growth and induction of apoptosis compared to single-target inhibitors .
Breast Cancer
In the realm of breast cancer, CUDC-907’s dual inhibitory action on PI3K and HDAC makes it a candidate for treating this type of cancer. It has been used in clinical trials studying its effects on breast cancer, aiming to provide a new therapeutic option .
Lymphoma
Fimepinostat: has been explored in clinical trials for the treatment of lymphoma . Its ability to target both PI3K and HDAC pathways could offer a novel treatment avenue for patients with this type of cancer .
Multiple Myeloma
Research has included CUDC-907 in trials for multiple myeloma , a cancer of plasma cells. The compound’s dual-action may help overcome resistance to traditional treatments .
NUT Midline Carcinoma
CUDC-907 has been used in trials studying the treatment of NUT midline carcinoma , a rare and aggressive form of cancer. The compound’s unique mechanism of action provides hope for new effective treatments .
Apoptosis Induction
Apart from its anti-cancer properties, CUDC-907 shows greater growth inhibition and proapoptotic activity than single-target PI3K or HDAC inhibitors. This suggests its potential application in inducing apoptosis in cancer cells, which is a critical aspect of cancer therapy .
Drug Screening and Development
CUDC-907’s effectiveness in various cancer cell lines and models makes it a valuable compound for drug screening and development processes. Its success in 3D spheroid-based drug screening highlights its potential as a candidate for future anti-cancer drugs .
Mecanismo De Acción
Upon oral administration, Fimepinostat inhibits the activity of both PI3K class I isoforms and HDAC, thereby preventing the activation of the PI3K-AKT-mTOR signal transduction pathway that is often overactivated in many cancer cell types . This may prevent growth of PI3K and/or HDAC-expressing tumor cells .
Safety and Hazards
Direcciones Futuras
Fimepinostat has shown potential as a latency-reversing agent in HIV-1 cure-related trials . It has also been suggested that Fimepinostat could be used in combination with other therapies to prevent or overcome drug resistance mechanisms . Further investigation is warranted to explore these possibilities .
Propiedades
IUPAC Name |
N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWXJLIFIIOYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712307 | |
| Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1339928-25-4 | |
| Record name | Fimepinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1339928254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fimepinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11891 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FIMEPINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9RX35S5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



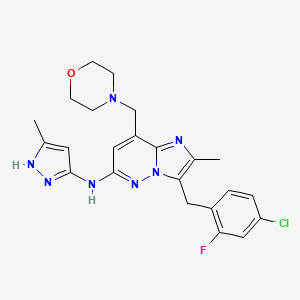
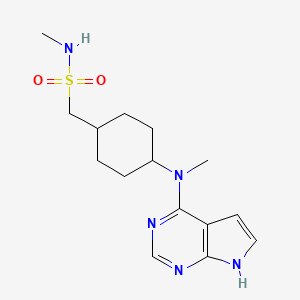

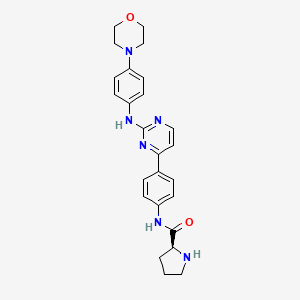
![1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-](/img/structure/B612044.png)
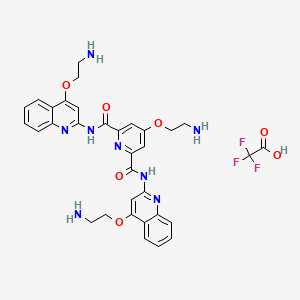
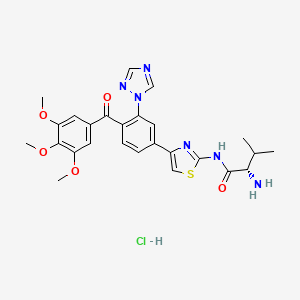
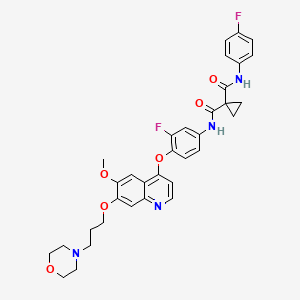
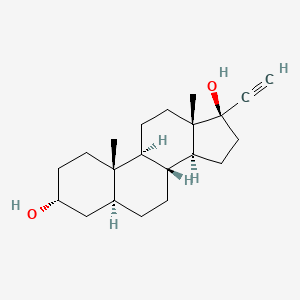
![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![(1'R,4R,10'S)-2-(2,2,2-Trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B612058.png)
![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)
![(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B612061.png)